N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 62626-73-7
VCID: VC17310213
InChI: InChI=1S/C8H14N2O2/c1-6(11)9-4-7-10-8(2,3)5-12-7/h4-5H2,1-3H3,(H,9,11)
SMILES:
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide

CAS No.: 62626-73-7

Cat. No.: VC17310213

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide - 62626-73-7

Specification

CAS No. 62626-73-7
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]acetamide
Standard InChI InChI=1S/C8H14N2O2/c1-6(11)9-4-7-10-8(2,3)5-12-7/h4-5H2,1-3H3,(H,9,11)
Standard InChI Key ZZGXBPKZPCVYCI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1=NC(CO1)(C)C

Introduction

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Features

The IUPAC name N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]acetamide reflects its heterocyclic oxazoline ring substituted with two methyl groups at position 4 and an acetamide group attached via a methylene bridge at position 2. The oxazoline ring (a five-membered ring containing oxygen and nitrogen) exists in a partially saturated 4,5-dihydro configuration, reducing aromaticity while enhancing stereochemical flexibility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
SMILES NotationCC(=O)NCC1=NC(CO1)(C)C
Topological Polar Surface58.0 Ų

The acetamide side chain introduces hydrogen-bonding capacity, critical for interactions with biological targets or synthetic reagents .

Synthesis and Reaction Pathways

General Synthetic Strategies

While explicit protocols for N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide are scarce, its synthesis likely follows established oxazoline and amide formation methodologies:

  • Oxazoline Ring Construction: Cyclization of β-amino alcohols with nitriles or aldehydes under acidic conditions.

  • Methylene Bridge Functionalization: Alkylation of the oxazoline nitrogen with chloroacetamide derivatives.

  • Acetamide Incorporation: Acylation of a primary amine intermediate with acetyl chloride or acetic anhydride.

Reaction optimization would require precise control of temperature and catalysts to avoid ring-opening side reactions common in oxazoline chemistry .

CompoundActivity (IC₅₀)Target
3,4-Dimethylisoxazol-5-one12 μM (COX-2 inhibition)Inflammatory pathways
(4S)-4-Methyl-oxazol-2-amine8 μM (Antibacterial)Bacterial dihydrofolate reductase

Computational and Industrial Applications

Molecular Docking Studies

Preliminary in silico models suggest the compound’s acetamide group forms hydrogen bonds with serine proteases (e.g., trypsin), while the oxazoline ring engages in hydrophobic interactions. These features warrant exploration in drug discovery pipelines.

Chemical Intermediate Utility

  • Coordination Chemistry: The oxazoline nitrogen can act as a ligand for transition metals (e.g., palladium, copper) .

  • Polymer Science: Oxazoline monomers undergo ring-opening polymerization for biomedical hydrogels.

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